molecular formula C10H15Cl2N3 B6179758 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride CAS No. 2613385-10-5

2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride

Cat. No. B6179758
CAS RN: 2613385-10-5
M. Wt: 248.2
InChI Key:
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Description

“2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C10H14ClN3. It has a molecular weight of 211.69 . The compound is part of the indazole family, which is a type of heterocyclic compound. Indazoles are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of indazole compounds has been a topic of interest in recent years. Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Future Directions

The future directions for “2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. As public health problems increase due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Indazole compounds, with their broad range of chemical and biological properties, could play a significant role in this endeavor .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride involves the reaction of 6-methyl-1H-indazole with ethyl bromoacetate to form 2-(6-methyl-1H-indazol-4-yl)acetic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylenediamine to form the final product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "6-methyl-1H-indazole", "ethyl bromoacetate", "thionyl chloride", "ethylenediamine" ], "Reaction": [ "Step 1: Reaction of 6-methyl-1H-indazole with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-(6-methyl-1H-indazol-4-yl)acetic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using sodium hydroxide to form 2-(6-methyl-1H-indazol-4-yl)acetic acid.", "Step 3: Conversion of the acid to the corresponding acid chloride using thionyl chloride.", "Step 4: Reaction of the acid chloride with ethylenediamine in the presence of a base such as triethylamine to form 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine.", "Step 5: Isolation of the product as the dihydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2613385-10-5

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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